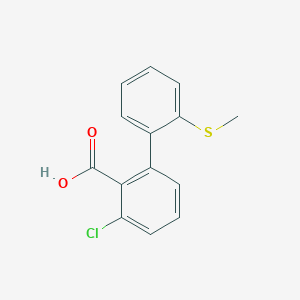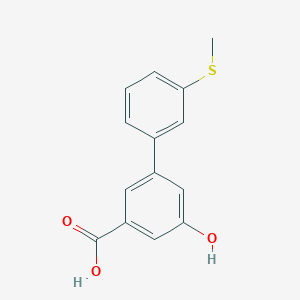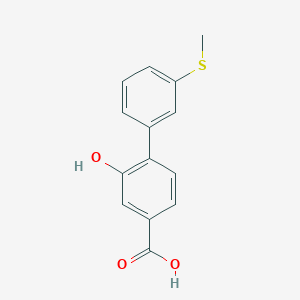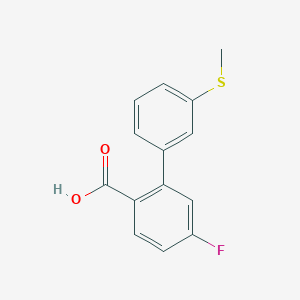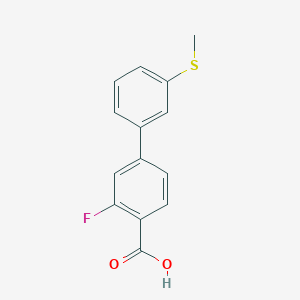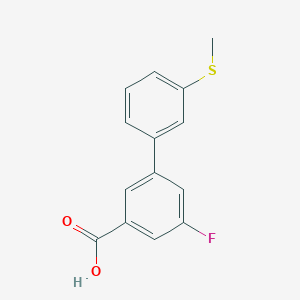
3-Amino-5-(3-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(3-methylthiophenyl)benzoic acid (also known as AMTB) is an organic compound that has been studied extensively over the past few decades due to its unique properties and potential applications in various fields. AMTB is a white, odorless, crystalline solid that is soluble in water and alcohol. It has a molecular weight of 210.24 g/mol and a melting point of 110-115 °C. AMTB has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been studied for its potential applications in biochemistry, chemical engineering, and material science.
科学的研究の応用
AMTB has been studied extensively for its potential applications in various fields. It has been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been studied for its potential applications in biochemistry, chemical engineering, and material science. AMTB has been used to synthesize polymers, dyes, and other materials. It has also been used to synthesize metal-organic frameworks, which have potential applications in catalysis, gas storage, and drug delivery.
作用機序
The mechanism of action of AMTB is not well understood. However, it is believed that the compound acts by binding to various proteins and enzymes, which results in the inhibition of their activity. This can lead to a variety of biochemical and physiological effects, depending on the target proteins and enzymes.
Biochemical and Physiological Effects
AMTB has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that AMTB can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and pain. AMTB has also been studied for its potential effects on cancer cells. Studies have shown that AMTB can inhibit the growth of certain types of cancer cells, such as breast cancer cells.
実験室実験の利点と制限
One of the main advantages of using AMTB in laboratory experiments is that it is relatively easy to synthesize. The compound can be synthesized via several different routes, including the Mannich reaction, the Leuckart reaction, and the Biginelli reaction. Furthermore, AMTB is relatively stable and can be stored at room temperature for extended periods of time.
However, there are also some limitations to using AMTB in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, the compound is toxic and should be handled with care.
将来の方向性
Despite its potential applications, there is still much to be learned about AMTB. Future research should focus on elucidating the mechanism of action of the compound, as well as its potential effects on various biochemical and physiological processes. Additionally, further research should be done to explore the potential applications of AMTB in material science, chemical engineering, and other fields. Finally, further studies should be conducted to determine the safety and efficacy of AMTB for use in humans.
合成法
AMTB can be synthesized via several different routes, including the Mannich reaction, the Leuckart reaction, and the Biginelli reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and an aldehyde in the presence of an acid catalyst. The Leuckart reaction involves the reaction of an amine with an aldehyde in the presence of an alkali. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an alkyl halide in the presence of an alkali. All three of these reactions can be used to synthesize AMTB.
特性
IUPAC Name |
3-amino-5-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSWLGWWDJHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


